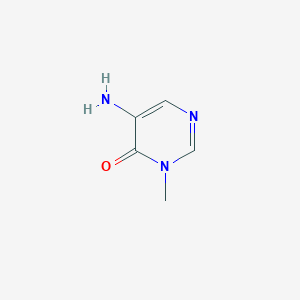
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a chemical compound with the CAS Number: 73922-41-5 . It has a molecular weight of 125.13 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of dihydropyrimidinone compounds, including this compound, often involves the Biginelli reaction . This is a multicomponent reaction catalyzed by a reusable and heterogeneous catalyst . The reaction is efficient, cost-effective, and can be carried out under solvent-free conditions .Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-3-methylpyrimidin-4 (3H)-one . The InChI code is 1S/C5H7N3O/c1-8-3-7-2-4 (6)5 (8)9/h2-3H,6H2,1H3 .Chemical Reactions Analysis
The Biginelli reaction is a key step in the synthesis of dihydropyrimidinone compounds . This reaction involves a multicomponent reaction catalyzed by a reusable and heterogeneous catalyst .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 125.13 .科学的研究の応用
Synthesis of Heterocyclic Compounds
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one serves as a significant scaffold in organic synthesis, contributing to the development of various therapeutic agents due to its versatile bioactivity. The introduction of different groups at specific positions has been shown to greatly enhance biological activity. This compound is particularly noteworthy in the synthesis of C-5 substituted analogs of 3,4-dihydropyrimidin-2-ones, showcasing its utility in designing compounds with increased bioactivity (Rathwa et al., 2018).
Pharmaceutical Applications
The compound has found applications in the development of novel pharmaceuticals, especially as dihydrofolate reductase (DHFR) inhibitors. For instance, novel 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues at the 5-position designed as DHFR inhibitors demonstrate the compound's potential in high-throughput synthesis and screening for antibacterial activity. These developments underline the compound's role in identifying new classes of inhibitors for key enzymes (Wyss et al., 2003).
Bioactive Compound Synthesis
This compound and its analogs are pivotal in synthesizing bioactive compounds with a wide spectrum of pharmacological properties. The compound's derivatives have been explored for antitumor, antibacterial, and anti-inflammatory effects, signifying its broad utility in medicinal chemistry and drug development efforts (Önal et al., 2008).
Fluorescent Sensor Development
The compound's derivatives have been utilized in developing fluorescent sensors for detecting ions like aluminum, showcasing its application beyond pharmaceuticals into materials science and engineering. Such sensors offer high sensitivity and selectivity, demonstrating the compound's versatility in various scientific applications (Yadav & Singh, 2018).
Corrosion Inhibition
Derivatives of this compound have also been investigated for their corrosion inhibition properties on metal surfaces. These studies reveal the compound's potential in protecting metals from corrosion, highlighting its applicability in materials science and industrial applications (Abdel Hameed et al., 2020).
作用機序
Target of Action
Similar compounds known as dihydropyrimidinones (dhpms) have been reported to interact with various biological targets such as calcium channels, α1a-adrenergic receptors, and mitotic kinesin inhibitors .
Mode of Action
Dhpms, which are structurally related, have been found to inhibit the motor activity of the mitotic kinesin eg5, a protein required for spindle bipolarity, thereby causing cell cycle arrest .
Biochemical Pathways
Dhpms have been shown to affect several pathways related to cell cycle regulation, calcium channel blocking, and α1a-adrenergic receptor antagonism .
Result of Action
Related dhpms have been found to cause cell cycle arrest by inhibiting the motor activity of the mitotic kinesin eg5 .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
5-amino-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-7-2-4(6)5(8)9/h2-3H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVKAWNRDRKKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C(C1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73922-41-5 |
Source


|
| Record name | 5-amino-3-methyl-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
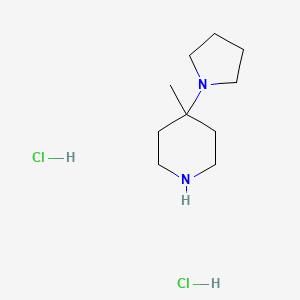
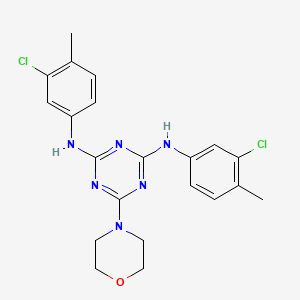

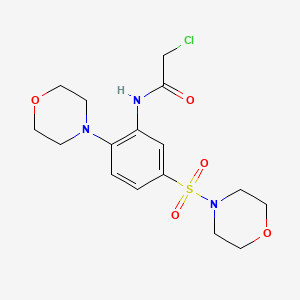
![2,4-dimethyl-6-(methylsulfanyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrimidine-5-carboxamide](/img/structure/B2929345.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2929346.png)
![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)
![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)




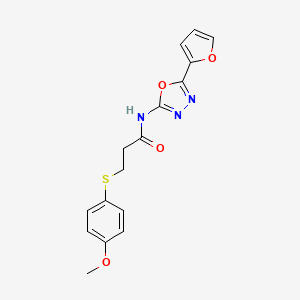
![1,7-dimethyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2929364.png)
